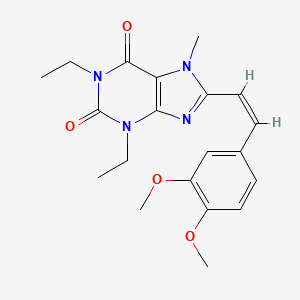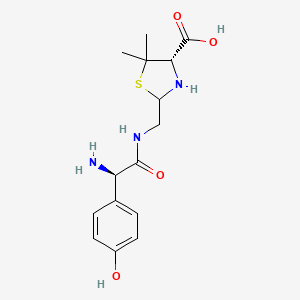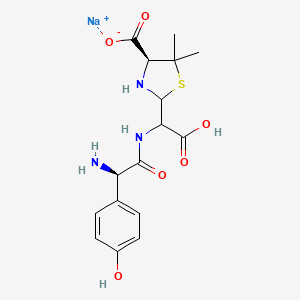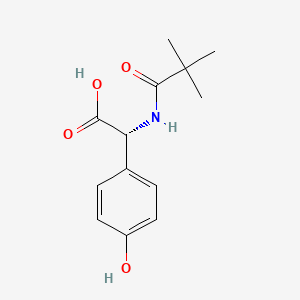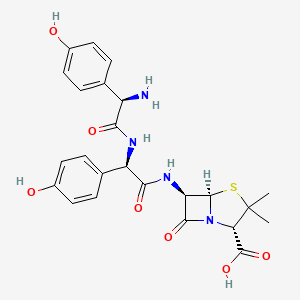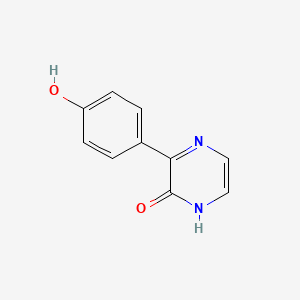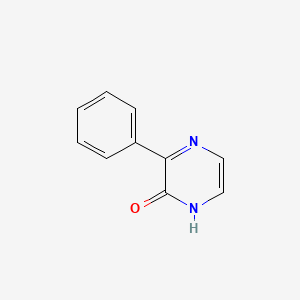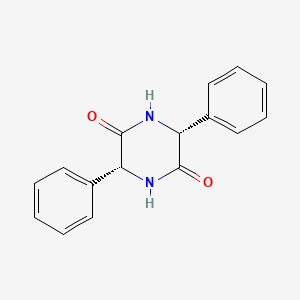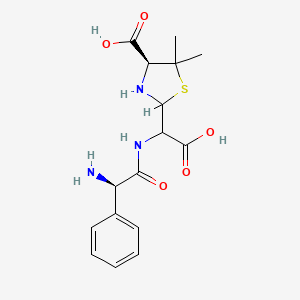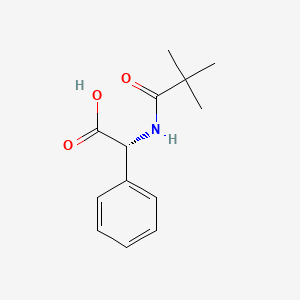
Cefdinir Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir Impurity A is a synthetic compound that is used as an active pharmaceutical ingredient in certain drugs. It is a metabolite of Cefdinir, a semi-synthetic cephalosporin antibiotic. Cefdinir Impurity A is a major impurity of Cefdinir and is a major concern for drug manufacturers and regulatory agencies.
Aplicaciones Científicas De Investigación
Impurity Characterization and Identification
Identification and Structural Elucidation : Rao et al. (2007) identified three unknown impurities in Cefdinir, including Cefdinir Impurity A. They utilized preparative high performance liquid chromatography (HPLC) and spectral data (NMR, IR, MS) for structural characterization (Rao et al., 2007).
LC-MS and Two-Dimensional Chromatographic Correlation : Chen et al. (2012) developed a novel analytical method using two-dimensional chromatographic correlation spectroscopy and LC-MS to identify impurity peaks in HPLC chromatograms of Cefdinir (Chen et al., 2012).
Impurity Effects on Drug Properties
Impact on Sterilization Processes : Singh et al. (2010) studied the impact of gamma radiation and electron beam on Cefdinir in solid state, analyzing the radiolytic degradation and formation of impurities, including Cefdinir Impurity A (Singh et al., 2010).
Quantitative Structure-Retention Relationships (QSRR) : Wang et al. (2015) established a QSRR model for Cefdinir impurities, which predicts chromatographic behavior of new impurities, potentially including Cefdinir Impurity A (Wang et al., 2015).
Enhanced Dissolution Rate and Antibacterial Activity : Bali et al. (2021) explored the use of nanographene oxide as a drug carrier to enhance the dissolution rate and antibacterial activity of Cefdinir, which could be relevant for formulations containing Cefdinir Impurity A (Bali et al., 2021).
HPLC Method for Determination : Xing-lin (2003) developed an HPLC method for determining Cefdinir and its related substances, which could be applied for monitoring the levels of Cefdinir Impurity A (Xing-lin, 2003).
Analytical and Bioavailability Studies
Electrochemistry and Determination Approaches : Taşdemir (2014) studied the oxidation and reduction behavior of Cefdinir through voltammetric and computational approaches, potentially useful for analyzing Cefdinir Impurity A (Taşdemir, 2014).
Transport Mechanisms in Kidney : Lepsy et al. (2003) investigated Cefdinir's renal transport mechanisms, which may be influenced by the presence of impurities like Cefdinir Impurity A (Lepsy et al., 2003).
Mass Spectral Profile for Impurities : Wang et al. (2015) developed a mass spectral profile for differentiating β-lactams from ring-opened impurities, which could be applicable to Cefdinir Impurity A (Wang et al., 2015).
Spray-Drying and SAS-Process : Park et al. (2010) researched the effects of micronization and amorphorization of Cefdinir on solubility and dissolution rate, which may be relevant for Cefdinir Impurity A (Park et al., 2010).
Propiedades
Número CAS |
1450758-21-0 |
|---|---|
Nombre del producto |
Cefdinir Impurity A |
Fórmula molecular |
C5H6N4O2S |
Peso molecular |
186.19 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide; Cefdinir Impurity A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



